

molecular structure of N-Boc-5bromoisoindoline

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Compound of Interest

Compound Name: N-Boc-5-bromoisoindoline

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Technical Guide: N-Boc-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed, plausible synthetic route for **N-Boc-5-bromoisoindoline** (tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate). This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of isoindoline-based therapeutic agents.

Molecular Structure and Properties

N-Boc-5-bromoisoindoline is a derivative of isoindoline where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 5-position of the isoindoline ring.

Table 1: Physicochemical Properties of N-Boc-5-bromoisoindoline



Property	Value	Source
CAS Number	201940-08-1	[1]
Molecular Formula	C13H16BrNO2	[2]
Molecular Weight	298.18 g/mol	[1]
Boiling Point	354.7°C	[1]
XlogP (Predicted)	2.9	[2]

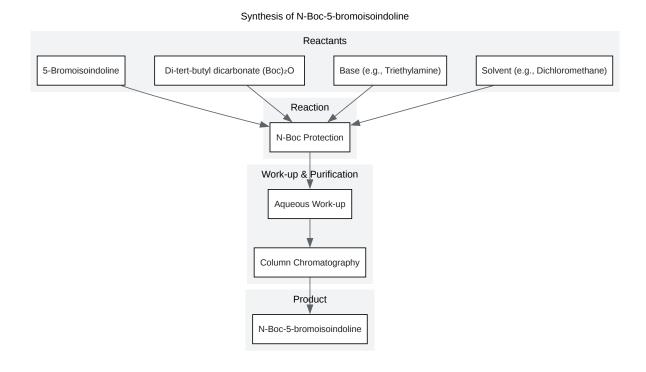
Synthesis

The synthesis of **N-Boc-5-bromoisoindoline** is achieved through the protection of the secondary amine of 5-bromoisoindoline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. While a specific experimental protocol for this exact compound is not readily available in published literature, a standard and reliable procedure for the N-Boc protection of secondary amines can be adapted.

Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below.





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Caption: Proposed synthesis workflow for **N-Boc-5-bromoisoindoline**.

Detailed Experimental Protocol

This protocol is based on established methods for the N-Boc protection of secondary amines and is expected to be effective for the synthesis of the title compound.[3][4]

Materials:

• 5-Bromoisoindoline



- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: To a solution of 5-bromoisoindoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate
 (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a
 gradient of ethyl acetate in hexanes to afford N-Boc-5-bromoisoindoline as a pure solid.



Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for **N-Boc-5-bromoisoindoline** is not readily available, the following tables provide predicted data based on the known structure and typical values for similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.3-7.1	m	3H	Aromatic protons
~4.6	S	4H	-CH2-N-CH2-
1.49	S	9Н	-C(CH ₃) ₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~154.7	C=O (Boc)
~140-120	Aromatic carbons
~79.5	-C(CH ₃) ₃
~52.0	-CH ₂ -N-CH ₂ -
28.4	-C(CH ₃) ₃

Table 4: Predicted FT-IR Spectral Data



Wavenumber (cm ⁻¹)	Functional Group
~2975	C-H stretch (aliphatic)
~1695	C=O stretch (carbamate)
~1400, 1160	C-N stretch
~820	C-H bend (aromatic, para-substituted)
~600	C-Br stretch

Table 5: Predicted Mass Spectrometry Data

m/z	lon
298.04	[M+H] ⁺ (for ⁷⁹ Br)
300.04	[M+H] ⁺ (for ⁸¹ Br)
242.09	[M+H - C ₄ H ₈] ⁺ (loss of isobutylene)
198.99	[M+H - Boc] ⁺

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